(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone (2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone
Brand Name: Vulcanchem
CAS No.: 844-38-2
VCID: VC11697013
InChI: InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3
SMILES: COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol

(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone

CAS No.: 844-38-2

Cat. No.: VC11697013

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone - 844-38-2

Specification

CAS No. 844-38-2
Molecular Formula C16H16O4
Molecular Weight 272.29 g/mol
IUPAC Name (2,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone
Standard InChI InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3
Standard InChI Key MRPJLJJQNKDWOE-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC
Canonical SMILES COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central ketone group bridging two aryl rings: a 2,4-dimethoxyphenyl group and a 3-methoxyphenyl group. The methoxy substituents at the 2-, 4-, and 3-positions influence electronic distribution, steric interactions, and solubility. The molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol .

Physicochemical Properties

Key physical properties derived from experimental data include :

PropertyValue
Density1.1 ± 0.1 g/cm³
Boiling Point424.5 ± 45.0 °C at 760 mmHg
Flash Point202.3 ± 15.1 °C
Vapor Pressure0.0 ± 1.0 mmHg at 25°C
LogP (Partition Coefficient)3.54

The low vapor pressure suggests limited volatility, while the moderate LogP value indicates balanced hydrophobicity, making it suitable for organic synthesis and potential pharmacological applications.

Synthetic Methodologies

Friedel-Crafts Acylation

A common route for diaryl methanones involves Friedel-Crafts acylation. For example, analogous compounds have been synthesized via reaction of an acid chloride with an aromatic hydrocarbon in the presence of anhydrous FeCl₃ as a catalyst . In one protocol :

  • An acid chloride (e.g., 2,4-dimethoxybenzoyl chloride) is generated by treating the corresponding carboxylic acid with oxalyl chloride.

  • The acid chloride reacts with 3-methoxybenzene in 1,2-dichloroethane under catalytic FeCl₃.

  • The crude product is purified via recrystallization or column chromatography.

Yields for similar reactions range from 34–83%, depending on substituent electronic effects and reaction conditions .

Grignard Reaction Approaches

Alternative methods employ Grignard reagents. For instance, reacting a 3-methoxyphenylmagnesium bromide with a preformed 2,4-dimethoxybenzaldehyde derivative can yield the target methanone after oxidation . This method offers better stereochemical control but requires stringent anhydrous conditions.

Future Directions and Research Gaps

While preliminary data highlight promising applications, further studies are needed to:

  • Elucidine the compound’s mechanism of action in antibacterial and anticancer assays.

  • Optimize synthetic protocols for industrial-scale production.

  • Evaluate pharmacokinetic profiles, including bioavailability and metabolic pathways.

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